5-(Benzyloxy)pentan-2-one
Overview
Description
5-(Benzyloxy)pentan-2-one is a chemical compound that has been synthesized by reacting pentane-1,5-diol with benzyl chloride . It has a molecular weight of 102.1317 .
Synthesis Analysis
The synthesis of this compound involves the reaction of pentane-1,5-diol with benzyl chloride . This reaction results in the formation of 5-Benzyloxy-1-pentanol, which is a precursor to this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a carbonyl group (a carbon-oxygen double bond) and a benzyloxy group attached to a pentan-2-one backbone . The IUPAC Standard InChI for this compound is InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3 .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the reaction of pentane-1,5-diol with benzyl chloride . This reaction results in the formation of 5-Benzyloxy-1-pentanol, which can then be further reacted to form this compound .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.505 (lit.) and a boiling point of 140 °C/0.4 mmHg (lit.) . It has a density of 1.008 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
5-(Benzyloxy)pentan-2-one has been utilized in various synthetic and chemical reactions. For example, it was employed in the stereo-controlled synthesis of benzyloxylated-diiodopentanes, which are crucial for the synthesis of five-membered imino-sugars (Guo, Liu, Wan, Wang, & Zhao, 2013). Additionally, it has been used in the exhaustive silylation of nitro-compounds, demonstrating its versatility in different chemical reactions (Tishkov, Lyapkalo, Ioffe, Strelenko, & Tartakovsky, 2001).
Catalysis and Chemical Synthesis
In the field of catalysis, this compound has been involved in the study of sonochemistry and sonocatalysis of metal carbonyls, which are significant in various industrial chemical processes (Suslick, Goodale, Schubert, & Wang, 1982). Its role in the emulation of polyketide biosynthesis highlights its potential in creating structurally diverse and biologically active compounds (Paterson & Scott, 1999).
Pharmaceutical and Biological Applications
In the pharmaceutical sector, derivatives of this compound have been synthesized for potential anti-bone cancer activity, demonstrating the compound's relevance in medicinal chemistry (Lv, Zhang, Wang, Pan, & Liu, 2019). Similarly, its analogues have been evaluated for antiviral properties, further underscoring its significance in drug discovery (Legraverend, Boumchita, Zerial, Huel, Lemaitre, & Bisagni, 1990).
Materials Science
In materials science, this compound has contributed to the development of novel connectors for large molecular structures, which can have applications in nanotechnology and materials engineering (Schwab, Noll, & Michl, 2002).
Safety and Hazards
5-(Benzyloxy)pentan-2-one is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure Category 3) . It is recommended to avoid breathing mist or vapors, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Properties
IUPAC Name |
5-phenylmethoxypentan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOMTIXRVLMNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299970 | |
Record name | 5-(benzyloxy)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13329-18-5 | |
Record name | NSC133911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(benzyloxy)pentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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